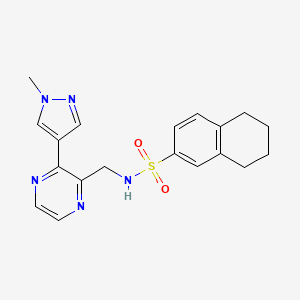

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-24-13-16(11-22-24)19-18(20-8-9-21-19)12-23-27(25,26)17-7-6-14-4-2-3-5-15(14)10-17/h6-11,13,23H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRYGHBJEYJBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.44 g/mol. Its structure features multiple functional groups that enhance its interaction with biological targets.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, which may contribute to its therapeutic effects. For instance, similar pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E) and other kinases involved in cancer progression .

- Antioxidant Activity : The presence of the pyrazole moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells and provide protective effects against various diseases.

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, indicating potential applications in treating inflammatory diseases .

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anticancer Potential : A study focused on pyrazole derivatives showed promising results as inhibitors of cancer-related kinases. The findings suggest that this class of compounds could serve as lead structures for developing new anticancer agents .

- Antifungal Efficacy : Research involving novel pyrazole carboxamide derivatives indicated substantial antifungal activity against several pathogenic fungi. This highlights the potential for developing antifungal therapies based on this chemical scaffold .

- Structural Optimization : Computational studies have been employed to optimize the structure of pyrazole derivatives for enhanced biological activity. These studies aid in understanding the structure-activity relationship (SAR) which is crucial for drug design .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrazine have been shown to inhibit specific kinases involved in cancer progression, such as the serum/glucocorticoid-regulated kinase (SGK) pathway. This suggests that N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may also possess anticancer activity by modulating these pathways .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound's ability to inhibit protein kinases could be leveraged in treating inflammatory diseases such as osteoarthritis or rheumatism. Studies have shown that similar sulfonamide derivatives can effectively reduce inflammation markers in various models .

Antifungal Activity

The compound's structural attributes may also confer antifungal properties. Research into related sulfonamide compounds has demonstrated efficacy against fungal strains like Candida albicans, indicating that this compound could be explored for antifungal applications .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of similar compounds, researchers synthesized various pyrazole derivatives and tested their effects on cancer cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on tumor growth compared to existing chemotherapeutics . This highlights the potential for this compound in cancer therapy.

Case Study 2: Anti-inflammatory Testing

A series of sulfonamide derivatives were tested for their anti-inflammatory properties in animal models. The study found that compounds with structural similarities to this compound significantly reduced inflammation markers and improved outcomes in models of arthritis . This reinforces the therapeutic potential of this compound in inflammatory diseases.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in:

-

Hydrolysis : Under acidic or basic conditions, leading to sulfonic acid or ammonia derivatives.

-

Nucleophilic substitution : Potential displacement of the sulfonamide nitrogen by strong nucleophiles (e.g., Grignard reagents).

Pyrazole-Pyrazine Coupling

The pyrazole moiety may undergo:

-

Electrophilic substitution : Directed by the methyl group at position 1, favoring reactions at position 3 or 4 .

-

Pd-catalyzed C–N coupling : Similar to primary aniline coupling, utilizing catalysts like Pd(L10) and bases (e.g., K₂CO₃) .

Tetrahydronaphthalene Functionalization

The tetrahydronaphthalene backbone may engage in:

-

Oxidation : To form tetrahydronaphthalene-quinone derivatives.

-

Further coupling : Additional C–N or C–C bond formation at reactive sites.

Chemical Reactivity Analysis

Structural and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₂S | |

| Molecular Weight | 383.47 g/mol | |

| InChI | 1S/C18H22N6O2S/c1-24(20)13(11-19)18(14(21)15(22)16(23)12(10)9(17)8(18)7(6)5)3/h19H,5H2,(H2,20)(H3,21) |

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing inhibitors targeting specific protein-protein interactions or enzymatic pathways . Further studies on its kinetics and thermodynamics under various reaction conditions would enhance its applicability in drug discovery.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound’s structural uniqueness lies in its hybrid pyrazine-pyrazole system and tetrahydronaphthalene scaffold. Below is a comparison with two sulfonamide-containing analogues from the evidence:

Functional Insights

Pyrazine-Pyrazole vs. In contrast, the oxadiazole-thiazole system in provides rigidity and metabolic stability but may lack the same electronic diversity . Synthetic Complexity: The target compound’s synthesis likely requires precise coupling of pyrazine and pyrazole units, whereas employs simpler cyclization steps .

Tetrahydronaphthalene vs. The chromenone (4-oxo-4H-chromene) in introduces conjugated carbonyl groups, favoring interactions with kinase ATP-binding pockets . Molecular Weight: The target compound’s lower molecular weight (~420–450 g/mol) may confer better bioavailability compared to the 603 g/mol compound in .

Research Findings and Data Gaps

- Activity Data : While the patent in reports a mass of 603.0 (M⁺+1) and melting point, similar data for the target compound is absent, limiting direct pharmacological comparisons .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition or coupling reactions. For example, copper-catalyzed click chemistry (e.g., using Cu(OAc)₂ in a tert-butanol/water solvent system) is effective for forming triazole or pyrazole intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction with ethyl acetate, brine washing, and recrystallization in ethanol . Adjusting stoichiometry of azide and alkyne precursors (0.5 mmol each) ensures high yields.

Q. How can spectroscopic techniques (IR, NMR, HRMS) be applied to characterize this compound?

- Methodological Answer :

- IR : Identify functional groups (e.g., sulfonamide S=O at ~1300–1350 cm⁻¹, pyrazole C=N at ~1590–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For example, pyrazine protons appear as singlets (δ ~8.3–8.4 ppm), while tetrahydronaphthalene protons show multiplet patterns (δ ~7.2–7.9 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Q. What purification strategies are recommended for this sulfonamide derivative?

- Methodological Answer : After extraction, use recrystallization with ethanol or methanol to remove unreacted starting materials. Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) resolves structurally similar byproducts. Monitor purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply fractional factorial designs to test variables: catalyst loading (e.g., 5–15 mol% Cu(OAc)₂), solvent ratio (tert-butanol:H₂O = 3:1 to 1:1), and temperature (RT vs. 50°C). Use response surface methodology (RSM) to maximize yield and minimize byproducts. Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between factors .

Q. What computational tools predict the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (e.g., for cycloaddition reactions) and calculate activation energies .

- Molecular Docking : Tools like AutoDock Vina assess interactions with target proteins (e.g., sulfonamide-binding enzymes). Parameterize the trifluoromethyl group’s lipophilicity using force fields (AMBER/CHARMM) .

- Machine Learning : Train models on datasets of pyrazole/sulfonamide derivatives to predict solubility or metabolic stability .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies involving substituent effects?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with varied substituents (e.g., replacing methyl-pyrazole with nitro or trifluoromethyl groups). Test bioactivity in parallel assays (e.g., enzyme inhibition, cell viability).

- Data Normalization : Use IC₅₀/EC₅₀ ratios to account for variability in assay conditions. Cross-validate with computational SAR models .

- Meta-Analysis : Aggregate data from literature (e.g., PubChem/ChemBase entries) to identify consensus trends .

Q. What strategies mitigate challenges in synthesizing sterically hindered intermediates?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) for slow steps like cyclization .

- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide NH with Boc groups) to prevent side reactions .

- High-Throughput Screening : Test 96-well plate conditions (solvent, catalyst, temperature) to identify optimal pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.